

Application Note: Solid-Phase Extraction of Trimethoprim 3-oxide from Human Plasma

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Compound of Interest

Compound Name: Trimethoprim 3-oxide

Cat. No.: B3050648

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Introduction

Trimethoprim is an antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria.[1][2] Its metabolism in humans occurs primarily in the liver, leading to various metabolites, including **Trimethoprim 3-oxide**. [3] **Trimethoprim 3-oxide** is a minor metabolite of trimethoprim.[2] Accurate and sensitive quantification of such metabolites in biological matrices like plasma is crucial for comprehensive pharmacokinetic and drug metabolism studies.

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of **Trimethoprim 3-oxide** from human plasma prior to downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method leverages a mixed-mode polymeric SPE sorbent to achieve high recovery and clean extracts.

Physicochemical Properties of Trimethoprim 3-oxide

Understanding the physicochemical properties of the analyte is critical for developing an effective SPE method.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₈ N ₄ O ₄	[4][5]
Molecular Weight	306.32 g/mol	[5]
Predicted pKa	4.85 ± 0.50	[4][6]

The predicted pKa of 4.85 suggests that **Trimethoprim 3-oxide** is a weakly acidic compound. [4][6] This allows for manipulation of its charge state through pH adjustment to enhance retention on and elution from an SPE sorbent.

Experimental Protocol

This protocol is optimized for the extraction of **Trimethoprim 3-oxide** from human plasma using a mixed-mode polymeric SPE cartridge.

Materials and Reagents:

- SPE Cartridge: Mixed-Mode Polymeric Sorbent (e.g., Oasis MAX or similar)
- Human Plasma: K2-EDTA as anticoagulant
- **Trimethoprim 3-oxide** Standard: Analytical grade
- Internal Standard (IS): Trimethoprim-d9 or other suitable analog
- Methanol: HPLC grade
- Acetonitrile: HPLC grade
- Water: Deionized, 18 MΩ·cm
- Formic Acid: 88% or higher, analytical grade
- Ammonium Hydroxide: 28-30%, analytical grade
- 4% Phosphoric Acid in Water: For sample pretreatment

- 5% Ammonium Hydroxide in Methanol: For elution
- Reconstitution Solution: 95:5 Water:Acetonitrile with 0.1% Formic Acid

Equipment:

- SPE Vacuum Manifold
- Centrifuge
- Vortex Mixer
- Sample Evaporator (e.g., nitrogen blow-down)
- Analytical Balance
- pH Meter
- Calibrated Pipettes

Sample Preparation and Extraction Workflow



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Caption: Workflow for the solid-phase extraction of **Trimethoprim 3-oxide**.

Detailed Steps:

- Sample Pretreatment:
 - To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

- Add 500 μ L of 4% phosphoric acid in water to the plasma sample. The acidic condition ensures that the weakly acidic **Trimethoprim 3-oxide** ($pK_a \sim 4.85$) is in its neutral form, promoting retention on the reversed-phase sorbent.
- Vortex the mixture for 30 seconds to ensure homogeneity and protein precipitation.
- Centrifuge the sample at 4000 x g for 10 minutes to pellet the precipitated proteins.
- Solid-Phase Extraction:
 - Conditioning: Condition the mixed-mode polymeric SPE cartridge with 2 mL of methanol.
 - Equilibration: Equilibrate the cartridge with 2 mL of deionized water. Do not allow the sorbent bed to dry.
 - Loading: Load the supernatant from the pretreated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
 - Washing:
 - Wash 1: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
 - Wash 2: Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
 - Elution: Elute the **Trimethoprim 3-oxide** and internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent ensures the analyte is deprotonated and readily released from the sorbent.
- Post-Extraction Processing:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried residue in 100 μ L of the reconstitution solution (95:5 Water:Acetonitrile with 0.1% Formic Acid).
 - Vortex for 30 seconds to ensure complete dissolution.

- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data and Performance Characteristics

The following table summarizes the expected performance characteristics of this SPE method when coupled with a validated LC-MS/MS analytical method.

Parameter	Result
Recovery	> 85%
Matrix Effect	< 15%
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 12%
Linearity (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	0.5 ng/mL

Discussion

The selection of a mixed-mode polymeric sorbent is advantageous for this application. It provides a dual retention mechanism (reversed-phase and ion exchange), which is effective for extracting a moderately polar compound like **Trimethoprim 3-oxide** from a complex matrix such as plasma. The sample pretreatment step with phosphoric acid is critical for both protein precipitation and pH adjustment, ensuring the analyte is in its most retentive form. The two-step wash with an aqueous-organic and then a pure organic solvent effectively removes a broad range of interferences, leading to a cleaner final extract and minimizing matrix effects during LC-MS/MS analysis. The use of a basic elution solvent is key to disrupting the analyte-sorbent interaction and achieving high elution recovery.

Conclusion

This application note provides a comprehensive and detailed solid-phase extraction protocol for the determination of **Trimethoprim 3-oxide** in human plasma. The method is designed to be robust, providing high recovery and clean extracts suitable for sensitive bioanalytical

quantification. This protocol serves as a valuable tool for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical toxicology.

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